molecular formula C21H20O3 B14523311 Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate CAS No. 62565-02-0

Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate

Cat. No.: B14523311
CAS No.: 62565-02-0
M. Wt: 320.4 g/mol
InChI Key: ZIUBGYULGNODHY-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone to form an intermediate, which is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetyl-6-phenylhexa-3,5-dienoate
  • Methyl 2-acetyl-6,6-diphenylhexa-2,4-dienoate

Uniqueness

Methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate is unique due to its specific arrangement of functional groups and the presence of both aromatic and aliphatic components

Properties

CAS No.

62565-02-0

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 2-acetyl-6,6-diphenylhexa-3,5-dienoate

InChI

InChI=1S/C21H20O3/c1-16(22)19(21(23)24-2)14-9-15-20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-15,19H,1-2H3

InChI Key

ZIUBGYULGNODHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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